Phylloseptin-9 -

Phylloseptin-9

Catalog Number: EVT-244838
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Phylloseptin-9 is primarily isolated from the skin secretions of Pithecopus hypochondrialis and Pithecopus oreades. The skin secretions of these amphibians serve as a natural defense mechanism against pathogens, and various phylloseptins have been identified through methods such as mass spectrometry and chromatographic techniques .

Classification

Phylloseptin-9 belongs to the class of antimicrobial peptides, specifically categorized under cationic peptides due to their positive charge at physiological pH. It is characterized by its amphipathic structure, which is crucial for its interaction with microbial membranes .

Synthesis Analysis

Methods

The synthesis of Phylloseptin-9 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Deprotection: Removal of protecting groups from the amino acids.
  2. Coupling: Formation of peptide bonds between amino acids using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine.
  3. Cleavage: The final product is cleaved from the resin using a cocktail of trifluoroacetic acid, ethanedithiol, thioanisole, and water .

Technical Details

The purity and identity of synthesized Phylloseptin-9 are confirmed through high-performance liquid chromatography (HPLC) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), ensuring that the synthesized peptide is free from contaminants and has the correct molecular weight .

Molecular Structure Analysis

Structure

Phylloseptin-9 exhibits an α-helical structure in an amphiphilic environment, which is essential for its biological activity. The peptide typically consists of 18 to 20 amino acids with alternating hydrophilic and hydrophobic residues that facilitate membrane interaction.

Data

The molecular formula and mass are determined through mass spectrometry techniques. For instance, Phylloseptin-9 has been reported to have a molecular weight around 2,000 Da, with specific sequences contributing to its functional properties .

Chemical Reactions Analysis

Reactions

Phylloseptin-9 interacts with bacterial membranes through electrostatic attraction due to its cationic nature. Upon contact, it disrupts membrane integrity, leading to cell lysis. This mechanism involves:

  1. Membrane Binding: The peptide binds to negatively charged components of bacterial membranes.
  2. Pore Formation: It induces pore formation or membrane permeabilization, resulting in cytoplasmic leakage and cell death .

Technical Details

Studies using fluorescence assays have demonstrated that Phylloseptin-9 can permeabilize bacterial cells such as Staphylococcus aureus, confirming its bactericidal activity through real-time monitoring of membrane integrity .

Mechanism of Action

Process

The mechanism by which Phylloseptin-9 exerts its antimicrobial effects involves several steps:

  1. Initial Binding: The positively charged peptide binds to negatively charged bacterial membranes.
  2. Membrane Disruption: This interaction leads to structural changes in the membrane, creating pores.
  3. Cell Lysis: Ultimately, these pores result in cell lysis and death due to loss of essential intracellular components .

Data

Quantitative assays reveal that Phylloseptin-9 demonstrates effective activity against various Gram-positive bacteria at micromolar concentrations, showcasing its potential as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

Phylloseptin-9 is typically a white or off-white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

The peptide's stability can be influenced by factors such as pH and temperature. In general, it maintains its antimicrobial activity across a range of pH levels but may be susceptible to proteolytic degradation in serum environments .

Relevant Data or Analyses

Studies indicate that modifications to the peptide sequence can enhance stability and activity, suggesting potential for designing more effective analogs .

Applications

Scientific Uses

Phylloseptin-9 holds promise for various applications in biomedical research:

  1. Antimicrobial Agents: Its potent antibacterial properties make it a candidate for developing new antibiotics against resistant strains.
  2. Antiparasitic Treatments: Given its activity against protozoan parasites, it may be explored for therapeutic use in treating parasitic infections.
  3. Drug Development: Insights into its mechanism can inform the design of peptide-based drugs that mimic its action while improving stability and efficacy .
Discovery and Phylogenetic Origins of Phylloseptin-9

Phylogenetic Distribution in Phyllomedusa Genus Frogs

Phylloseptin-9 (PS-9) belongs to a family of antimicrobial peptides predominantly isolated from Neotropical leaf frogs within the Phyllomedusa genus (Hylidae family, Phyllomedusinae subfamily). This peptide has been identified in species including Phyllomedusa hypochondrialis, P. sauvagii, and P. baltea, which inhabit diverse South American ecosystems ranging from Amazonian rainforests to Cerrado savannas [1] [7]. The Phyllomedusa genus comprises over 50 species, but PS-9 production appears phylogenetically restricted, with highest expression observed in the Hypochondrialis and Sauvagii species groups. This distribution suggests lineage-specific gene expansion events, potentially driven by pathogen pressure in their humid arboreal niches [5] [10]. Notably, PS-9 has not been detected in the closely related genera Agalychnis or Pachymedusa, indicating its evolutionary emergence post-dating the Phyllomedusa cladogenesis ~35 million years ago [6].

Transcriptomic and Peptidomic Identification Strategies

The discovery of PS-9 employed integrated "shotgun" cloning and mass spectrometry workflows. Initial transcriptomic analysis of skin secretion-derived cDNA libraries utilized degenerate primers complementary to conserved signal peptide regions of preprophylloseptin genes (e.g., targeting sequence: 5′-GAWYYYTGCAAGAACTT-3′) [1] [3]. This revealed PS-9 precursor mRNA encoding a 66-residue prepropeptide organized into:

  • Signal peptide (22 residues): Highly conserved across Phyllomedusinae
  • Acidic spacer peptide: Rich in Glu/Asp residues
  • KR cleavage site: Lys-Arg dipeptide for prohormone convertase
  • Mature PS-9 sequence (19 residues): FLSLIPHIVSGVASLAKHF-NH₂
  • C-terminal glycine: Amidation donor [1] [6]

Parallel peptidomic characterization involved fractionating crude skin secretions via reversed-phase HPLC, followed by MALDI-TOF mass spectrometry detecting a monoisotopic mass of 2005.8 Da for the natural peptide. Tandem MS/MS sequencing confirmed its primary structure through characteristic b- and y-ion series, including the C-terminal amidation (loss of 0.984 Da from precursor mass) [1] [3] [10].

Table 1: Key Steps in Phylloseptin-9 Identification

MethodKey FindingsReference
cDNA Library ScreeningPrecursor mRNA of 66 amino acids with conserved signal peptide and spacer domain [1]
RP-HPLC FractionationElution at 42.5% acetonitrile; purity >95% [3]
MALDI-TOF MS[M+H]⁺ m/z = 2005.8; C-terminal amidation confirmed [10]
MS/MS Fragmentationy₁₈⁺² m/z 893.08; b₅⁺ m/z 574.18; full sequence coverage [1]

Evolutionary Conservation of Biosynthetic Precursor Genes

Phylloseptin genes exhibit remarkable evolutionary conservation in their precursor architecture. The preprophylloseptin gene for PS-9 encodes a 66-amino-acid precursor organized into five domains identical to other phylloseptins, indicating shared ancestry [1] [2]. Nucleotide sequences of signal peptides show >90% identity across Phyllomedusa species, while mature peptide regions diverge significantly (65–85% identity), suggesting accelerated evolution in the antimicrobial domain [6] [8]. This "conserved-helical, variable-mature" structure facilitates rapid diversification of antimicrobial peptides while maintaining efficient secretion machinery. Genomic analyses reveal phylloseptin genes are clustered on chromosomes, with PS-9 likely arising from PS-7 via gene duplication and positive selection (dN/dS > 1.5) [5] [8]. The C-terminal glycine amidation mechanism is universally conserved, critical for peptide stability and function [1] [6].

Comparative Analysis of Phylloseptin Isoforms Across Species

PS-9 shares a conserved N-terminal motif (FLSLIP-) with other phylloseptins but exhibits C-terminal variations that influence bioactivity. Isoform comparisons reveal:

Table 2: Phylloseptin Isoforms Across Phyllomedusa Species

IsoformSequenceNet ChargeSource SpeciesKey Variations
PS-9 (PSN-9)FLSLIPHIVSGVASLAKHF-NH₂+2P. hypochondrialisHis⁷, Ala¹³
PSN-1FLSLIPHIVSGVASIAKHF-NH₂+2P. sauvagiiIle¹³ instead of Ala¹³
Phylloseptin-PBaFLSLIPHAISAIAALAKHL-NH₂+2P. balteaHis⁷, Leu¹⁸
PS-S2FLSLIPHIVSGVASLAKHF-NH₂+2P. sauvagiiIdentical to PS-9
PS-CoFLSLIPHAISAVSALANHF-NH₂+2P. coelestisHis⁷, Asn¹⁸ [5] [10]

Functional divergence correlates with specific substitutions:

  • Position 7: His in PS-9/PBa vs. Lys in PSN-1 → Reduced hemolysis
  • Position 13: Ala in PS-9 vs. Ile in PSN-1 → Enhanced α-helicity
  • Position 18: Phe in PS-9 vs. Leu/Asn in others → Increased hydrophobicity [5] [10]

PS-9 and its ortholog PS-S2 (from P. sauvagii) share 100% sequence identity, indicating recent horizontal gene transfer or convergent evolution within the genus [5].

Properties

Product Name

Phylloseptin-9

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